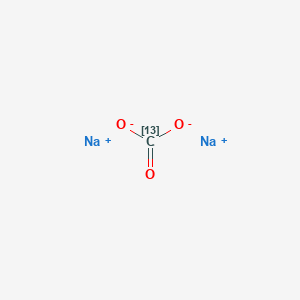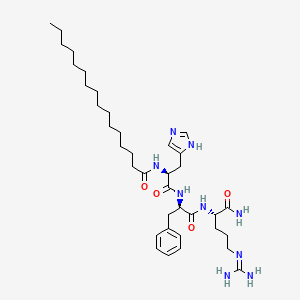
Sodium carbonate-13C
Overview
Description
Sodium carbonate-13C is a carbon-13 labeled inorganic compound that can be used for synthesis or analysis .
Synthesis Analysis
Sodium carbonate-13C is used for synthesis or analysis . It is available for purchase in various quantities . The synthesis of Sodium carbonate-13C is not explicitly mentioned in the search results.Molecular Structure Analysis
The linear formula for Sodium carbonate-13C is Na2*CO3 . It has a molecular weight of 106.98 . The SMILES string representation is [Na+].[Na+].[O-]13C=O .Chemical Reactions Analysis
Sodium carbonate and carboxylic acids (RCOOH) react to give Carbon dioxide (CO2) and sodium salt of carboxylic acid (RCOO - Na+) and water . Sodium bicarbonate-13C can be used as a probe for NMR− and MRI− based pH imaging .Physical And Chemical Properties Analysis
Sodium carbonate-13C has a molecular weight of 106.98 . . It is stored at room temperature away from light and moisture . The melting point is 851 °C (lit.) .Scientific Research Applications
- Sodium carbonate-13C has been employed in hydrochemical investigations. For instance, a recent study combined hydrochemistry and carbon isotope methods to explore the sources and factors influencing dissolved inorganic carbon (DIC) in groundwater within coal mining areas in East China . The results revealed contributions from soil CO2, carbonate rock weathering, and anthropogenic inputs, providing insights for water resource management.
- Researchers use sodium bicarbonate-13C as a probe for NMR- and MRI-based pH imaging . Its isotopic labeling allows for accurate pH measurements, aiding in medical diagnostics and research.
- In food science, researchers have used δ13C (carbon stable isotope ratio) obtained from spectroscopic analysis to assess food authenticity and origin. Sodium carbonate-13C can play a role in such studies, providing insights into carbon cycling within food systems .
Hydrogeochemistry and Groundwater Studies
NMR and MRI pH Imaging
Carbon Isotope Ratio Analysis in Food Studies
Mechanism of Action
Target of Action
Sodium carbonate-13C, also known as 13C labeled sodium carbonate, is primarily used in scientific research It’s used as a probe in nuclear magnetic resonance spectroscopy studies .
Mode of Action
Sodium carbonate-13C doesn’t interact with biological targets in the way drugs do. Instead, it’s used as a tracer in scientific experiments . When introduced into a system, it can be tracked and quantified, allowing researchers to study various processes. For example, it’s used to study lactate metabolism using hyperpolarized 13C pH imaging and multiparametric MRI .
Biochemical Pathways
As a tracer, Sodium carbonate-13C can be used to study various biochemical pathways. For instance, it has been used in stable isotope resolved metabolomics (SIRM) studies to observe the dynamic enrichment of 13C-metabolites in cecum contents in the amino acids and short-chain fatty acid metabolism pathways .
Pharmacokinetics
In research settings, its distribution and metabolism can be tracked using techniques like nuclear magnetic resonance spectroscopy .
Result of Action
The primary result of Sodium carbonate-13C’s action is the generation of data that can be used to study various biological and chemical processes. For example, it can help researchers understand how certain metabolites are processed in the body .
Action Environment
The action of Sodium carbonate-13C can be influenced by various environmental factors, including the pH of the solution it’s in and the temperature. These factors are typically controlled in a laboratory setting to ensure accurate and reliable results .
Safety and Hazards
Sodium carbonate-13C causes severe skin burns and eye damage . It also causes serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
disodium;oxo(113C)methanediolate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.2Na/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2/i1+1;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBYLPFSWZWCQE-GOCMCNPZSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)([O-])[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CNa2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.981 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium carbonate-13C | |
CAS RN |
93673-48-4 | |
| Record name | 93673-48-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]benzenesulfonyl chloride](/img/structure/B3169228.png)



![3,8-Dibromoimidazo[1,2-A]pyrazine](/img/structure/B3169258.png)


![2-Azabicyclo[2.2.2]octan-1-ylmethanol](/img/structure/B3169273.png)
![N-[4-(imidazol-1-yl)butyl]phthalimide](/img/structure/B3169292.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B3169293.png)


![(7-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid](/img/structure/B3169329.png)